molecular formula C15H10ClNO2 B5720635 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione

2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B5720635
M. Wt: 271.70 g/mol
InChI Key: MXWLGDPEVUWYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione, also known as SU6656, is a small molecule inhibitor that has been widely used in scientific research. It was first developed as a Src kinase inhibitor, but its applications have expanded to include other kinases and biological processes.

Mechanism of Action

2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione inhibits the activity of kinases by binding to the ATP-binding site of the kinase domain. This prevents the transfer of phosphate groups from ATP to the substrate, which is required for kinase activity. 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione has been shown to be a competitive inhibitor of Src kinase, with a Ki value of 1.4 nM.
Biochemical and Physiological Effects:
2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione has been reported to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione has also been reported to modulate synaptic plasticity and memory formation in the brain. In addition, 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the production of cytokines and chemokines in immune cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its high potency and specificity for Src kinase. This allows for the selective inhibition of Src kinase activity, without affecting other kinases or cellular processes. However, one limitation of using 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione is its low solubility in water, which can make it difficult to use in certain experimental systems. In addition, 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione has been reported to have off-target effects on other kinases, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione in scientific research. One potential application is in the development of new cancer therapies, particularly for cancers that are driven by Src kinase activity. 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione may also be useful in the study of synaptic plasticity and memory formation in the brain, as well as in the regulation of immune cell function. In addition, further research is needed to understand the off-target effects of 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione on other kinases, and to develop more potent and selective inhibitors of Src kinase activity.

Synthesis Methods

The synthesis of 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione involves several steps, including the reaction of 2-chlorobenzylamine with phthalic anhydride to form 2-(2-chlorobenzyl)isoindole-1,3-dione, followed by the reaction of this intermediate with 2-bromo-5-chloropyridine to yield 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione. The purity of 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione can be improved by recrystallization from ethanol.

Scientific Research Applications

2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione has been used in a wide range of scientific research, including cancer biology, neuroscience, and immunology. It has been shown to inhibit the activity of several kinases, including Src, Fyn, Lyn, Yes, and Lck. 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione has also been reported to inhibit other biological processes, such as angiogenesis, cell migration, and cytokine production.

properties

IUPAC Name

2-[(2-chlorophenyl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2/c16-13-8-4-1-5-10(13)9-17-14(18)11-6-2-3-7-12(11)15(17)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWLGDPEVUWYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorobenzyl)isoindoline-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.